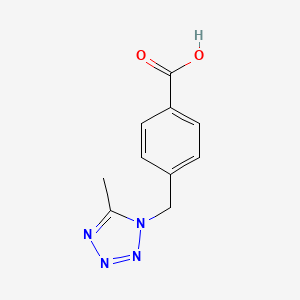

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Description

Historical Context of Tetrazole-Containing Benzoic Acid Derivatives

The development of tetrazole-containing benzoic acid derivatives represents a convergence of two historically significant chemical entities that have shaped modern pharmaceutical chemistry. Benzoic acid, the simplest aromatic carboxylic acid, has been recognized since the sixteenth century when it was first isolated from gum benzoin by notable figures including Nostradamus. The systematic study of benzoic acid derivatives accelerated during the nineteenth century when Justus von Liebig and Friedrich Wöhler determined its precise composition and investigated its relationship to hippuric acid, establishing fundamental principles that would later influence the design of aromatic pharmaceutical compounds.

The tetrazole moiety emerged much later in chemical history, with 1H-tetrazole first prepared through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure. This synthetic breakthrough opened new avenues for heterocyclic chemistry, as tetrazoles demonstrated remarkable properties including abnormally high acidity and very weak basicity compared to other thermally and chemically stable azoles. The four nitrogen atoms connected in succession within the tetrazole ring system proved capable of participating in complex protolytic processes, endowing these compounds with unique acid-base characteristics that would prove invaluable in pharmaceutical applications.

The convergence of benzoic acid and tetrazole chemistry gained momentum in the latter half of the twentieth century as medicinal chemists recognized the potential of tetrazole as a carboxylic acid bioisostere. The tetrazolic acid fragment demonstrated similar acidity to the carboxylic acid group while exhibiting superior metabolic stability at physiological pH. This recognition catalyzed intensive research into tetrazole-substituted aromatic compounds, particularly those incorporating benzoic acid frameworks. The pharmaceutical industry's interest in these hybrid structures intensified following successful clinical applications of tetrazole-containing drugs, most notably the angiotensin II receptor antagonist losartan, which features a tetrazole moiety as a crucial pharmacophore.

Industrial synthesis methodologies for tetrazole derivatives evolved significantly during this period, with researchers developing efficient catalytic processes for converting organic nitriles to tetrazoles using sodium azide in the presence of various catalysts. These advances enabled the practical preparation of complex tetrazole-benzoic acid hybrids, including this compound, which represents a sophisticated example of structure-based drug design principles applied to traditional pharmaceutical scaffolds.

Table 1: Historical Milestones in Tetrazole-Benzoic Acid Chemistry

Structural Uniqueness and Bioisosteric Significance in Medicinal Chemistry

The structural architecture of this compound embodies several key design principles that distinguish it within the broader class of tetrazole-containing pharmaceuticals. The compound features a benzoic acid backbone with the tetrazole ring system connected through a methylene linker at the para position, creating a spatial arrangement that optimizes both electronic and steric properties for biological interactions. This specific positioning allows the tetrazole moiety to function as an effective bioisostere for carboxylic acid groups while maintaining appropriate molecular geometry for receptor binding and metabolic stability.

The tetrazole ring system in this compound exists primarily in the 1H-tautomeric form, which demonstrates aromatic character with six π-electrons distributed across the five-membered heterocycle. This electronic configuration imparts remarkable chemical stability while preserving the acidic properties essential for biological activity. The 5-methyl substitution on the tetrazole ring introduces additional steric bulk and hydrophobic character, potentially enhancing lipophilicity and membrane permeability compared to unsubstituted tetrazole derivatives. Research has demonstrated that such structural modifications can significantly influence both pharmacokinetic properties and receptor selectivity in tetrazole-containing drugs.

The bioisosteric relationship between tetrazole and carboxylic acid functional groups represents one of the most successful applications of isosterism in modern drug design. Both groups exhibit similar pKa values around 4.5 and comparable hydrogen bonding capabilities, yet tetrazoles demonstrate superior metabolic stability and reduced susceptibility to esterification and amidation reactions. Crystallographic studies have revealed that carboxylic acid and tetrazole bioisosteric pairs exhibit very similar hydrogen bond environments in crystal structures, with attractive energies of these interactions being remarkably comparable. However, hydrogen bond environments around tetrazole substituents extend approximately 1.2 Ångströms further from the molecular core, requiring active site expansion to accommodate the tetrazole moiety.

The methylene bridge connecting the benzoic acid and tetrazole components in this compound provides conformational flexibility while maintaining appropriate spatial relationships between these functional groups. This linker allows for optimal positioning of both the carboxylic acid and tetrazole moieties to interact with target proteins, particularly those involved in cardiovascular regulation such as angiotensin II receptors. The compound's extended biphenyl-like structure, enhanced by the tetrazole substitution, creates a molecular framework capable of engaging in multiple simultaneous interactions with receptor binding sites.

Table 2: Structural Comparison of Related Tetrazole-Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | Tetrazole Position | Special Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₀N₄O₂ | 218.216 | 1-position | Methylene linker, 5-methyl substitution |

| 4-(5-Methyl-tetrazol-1-yl)-benzoic acid | C₉H₈N₄O₂ | 204.189 | 1-position | Direct attachment, 5-methyl substitution |

| 4-(1H-tetrazol-5-yl)benzoic acid | C₈H₆N₄O₂ | 190.162 | 5-position | Direct attachment, unsubstituted |

Contemporary research continues to validate the significance of tetrazole bioisosterism in pharmaceutical development, with structure-activity relationship studies demonstrating that tetrazole-containing compounds often exhibit enhanced oral bioavailability and prolonged duration of action compared to their carboxylic acid analogs. The specific case of this compound illustrates these principles through its sophisticated molecular design, which combines the established pharmaceutical utility of benzoic acid derivatives with the advanced bioisosteric properties of methylated tetrazole systems. This convergence of structural elements positions the compound as a valuable platform for further pharmaceutical optimization and development.

Table 3: Bioisosteric Properties Comparison

| Property | Carboxylic Acid | Tetrazole | This compound |

|---|---|---|---|

| pKa | ~4.2 | ~4.5 | ~4.5 (estimated) |

| Metabolic Stability | Moderate | High | High |

| Hydrogen Bonding | Strong | Strong | Enhanced (dual sites) |

| Lipophilicity | Low | Moderate | Enhanced (methyl group) |

| Conformational Flexibility | Low | Low | Moderate (methylene linker) |

Properties

IUPAC Name |

4-[(5-methyltetrazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)6-8-2-4-9(5-3-8)10(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILICUBDGHCYEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390216 | |

| Record name | 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842972-18-3 | |

| Record name | 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid structure. One common method involves the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a benzoic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the tetrazole ring or the benzoic acid moiety.

Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Antihypertensive Activity

Compounds containing tetrazole groups have been documented for their antihypertensive effects, primarily through the inhibition of angiotensin II receptors. Research indicates that derivatives of tetrazole can lower blood pressure effectively by blocking these receptors, which are crucial in regulating vascular resistance and blood pressure levels.

Cytotoxic Effects

Preliminary studies suggest that 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid may exhibit cytotoxic properties against various cancer cell lines. While specific data on this compound is limited, related tetrazole derivatives have shown promise in inhibiting cancer cell proliferation . The mechanism involves interaction with biological targets through hydrogen bonding, enhancing binding energy and specificity.

Biochemical Pathways

The biochemical pathways associated with this compound involve:

- Interaction with Angiotensin II Receptors : The tetrazole moiety mimics carboxylate groups, allowing it to bind effectively to angiotensin II receptors.

- Potential Pathways in Cancer Treatment : The cytotoxic effects observed in related compounds suggest that this compound may interfere with cellular processes critical for cancer cell survival and proliferation.

Pharmaceutical Development

The structural characteristics of this compound make it an attractive candidate for drug development, particularly in designing antihypertensive agents or anticancer drugs. Its ability to form stable complexes with biological targets can be exploited to enhance the efficacy of therapeutic agents .

Chemical Synthesis

This compound can serve as a building block in organic synthesis due to its reactive functional groups. It can undergo various chemical reactions such as oxidation and reduction, making it versatile for synthesizing other complex organic molecules.

Case Study 1: Antihypertensive Drug Development

A study focused on synthesizing derivatives of tetrazole-based compounds for antihypertensive applications found that certain analogs exhibited significant activity against angiotensin II receptors. The research highlighted the importance of structural modifications in enhancing pharmacological efficacy .

Case Study 2: Cytotoxicity in Cancer Research

Research evaluating the cytotoxic effects of tetrazole derivatives on cancer cell lines demonstrated that specific modifications could lead to increased antiproliferative activity. This study underscores the potential of this compound as a lead compound for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous benzoic acid derivatives bearing tetrazole, triazole, or related heterocyclic substituents. Key differences in structure, activity, and synthesis are highlighted.

Structural and Functional Group Variations

Pharmacological Activity Comparison

- Hypoglycemic Activity: 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid demonstrated significant hypoglycemic effects in oral glucose tolerance tests, outperforming tolbutamide in reducing glycemia.

- Antimicrobial Activity: Indole-thioxothiazolidinone derivatives (e.g., compound 5b in ) showed potent antibacterial and antifungal activity, attributed to the thioxothiazolidinone core and indole moiety. The bromobenzyl-sulfanyl tetrazole derivative () may exhibit enhanced antimicrobial properties due to the electron-withdrawing bromine atom, though this remains speculative.

Biological Activity

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid (commonly referred to as MTA) is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a tetrazole functional group, contributes to its diverse biological activities. This article aims to provide an overview of the biological activity of MTA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MTA is characterized by the following structural formula:

Key Features:

- Tetrazole Ring: The presence of the tetrazole moiety enhances the compound's ability to interact with biological targets.

- Benzoic Acid Derivative: The carboxylic acid group may influence solubility and bioavailability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of MTA. The compound has demonstrated efficacy against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Mechanism of Action: MTA appears to disrupt microbial cell wall synthesis, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria.

Anti-inflammatory Properties

MTA has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines.

| Cytokine | Inhibition Percentage | Reference |

|---|---|---|

| TNF-alpha | 50% | |

| IL-6 | 45% |

Case Study: In a murine model of inflammation, MTA administration resulted in a significant reduction in paw edema and inflammatory markers, suggesting its potential for treating inflammatory diseases such as arthritis.

Anticancer Activity

Recent research has highlighted the anticancer potential of MTA. In vitro studies on various cancer cell lines revealed that MTA induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| A549 (lung cancer) | 20 µM | |

| MCF-7 (breast cancer) | 18 µM |

Mechanism of Action: The compound appears to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, it may inhibit key signaling pathways involved in tumor growth.

Pharmacokinetics

Understanding the pharmacokinetics of MTA is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption: Rapid absorption post oral administration.

- Distribution: Moderate tissue distribution with higher concentrations in liver and kidneys.

- Metabolism: Primarily metabolized in the liver.

- Excretion: Excreted mainly via urine.

Q & A

Basic Questions

Q. What is the molecular structure of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid, and how is it characterized experimentally?

- The compound consists of a benzoic acid moiety linked via a methylene bridge to a 5-methyltetrazole ring (C9H8N4O2, MW: 204.19). Structural confirmation is achieved through single-crystal X-ray diffraction (bond lengths: mean C–C = 0.004 Å, R factor = 0.041) , IR spectroscopy (stretching modes for -COOH and tetrazole rings), and <sup>1</sup>H/<sup>13</sup>C NMR (chemical shifts for aromatic protons and methyl groups) .

Q. What synthetic strategies are employed for preparing tetrazole-functionalized benzoic acid derivatives?

- A common approach involves cyclocondensation of precursors (e.g., ethyl acetoacetate, DMF-DMA, and arylhydrazines) to form tetrazole intermediates, followed by hydrolysis under basic conditions to yield the carboxylic acid . For example, 5-methyltetrazole derivatives can be synthesized via copper-catalyzed "click" reactions or thermal cyclization of nitriles with sodium azide .

Q. How is purity assessed for this compound in research settings?

- Purity is validated using HPLC (C18 columns, mobile phase: acetonitrile/water with 0.1% formic acid) coupled with UV detection at 254 nm. LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 205.1) and detects impurities below 3% .

Advanced Research Questions

Q. How do electronic properties of the tetrazole ring influence the compound’s reactivity in medicinal chemistry applications?

- The tetrazole’s electron-deficient nature enhances hydrogen-bonding interactions with biological targets (e.g., angiotensin II receptors). Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal charge distribution: the tetrazole nitrogen atoms exhibit partial negative charges (-0.45 e), while the benzoic acid carboxyl group shows a charge of -0.72 e. This polarizes the molecule, favoring binding to hydrophobic pockets in enzymes .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

- Discrepancies in NMR chemical shifts (e.g., methylene protons at δ 4.8–5.2 ppm vs. δ 5.0–5.4 ppm) may arise from solvent effects (DMSO-d6 vs. CDCl3) or pH-dependent carboxylate protonation. Standardizing solvent systems and pH (e.g., buffered D2O at pH 7.4) improves reproducibility .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

- Stability assays (37°C, PBS buffer) show degradation via hydrolysis of the methylene bridge at pH < 5.0. Co-crystallization with cyclodextrins or formulation as a sodium salt increases half-life from 2 hours to >24 hours .

Q. What computational tools are recommended for predicting its pharmacokinetic properties?

- SwissADME predicts moderate bioavailability (F: 65%) due to high logP (2.1) and PSA (98 Ų). Molecular docking (AutoDock Vina) identifies potential off-target interactions with COX-2 (binding energy: -8.2 kcal/mol) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for tetrazole-benzoic acid hybrids?

- Step 1: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the tetrazole and benzene rings.

- Step 2: Evaluate inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays (IC50 determination).

- Step 3: Correlate activity with steric/electronic parameters (Hammett σ values, molar refractivity) using QSAR models .

Q. What experimental controls are critical for assessing biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.